molecular formula C11H17NO4 B6503419 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide CAS No. 1421498-18-1

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide

Cat. No.: B6503419
CAS No.: 1421498-18-1
M. Wt: 227.26 g/mol
InChI Key: KNABMZPDVOBZRE-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide is an organic compound that belongs to the class of acetamides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide typically involves the reaction of ethyl acetate with 3-(furan-2-yl)-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the acetamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction can yield 3-(furan-2-yl)propan-1-ol .

Scientific Research Applications

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets in biological systems. The furan ring and acetamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide
  • N-(2-furylmethyl)-2-ethoxyacetamide
  • N-(3-furylmethyl)-2-ethoxyacetamide

Uniqueness

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide is unique due to its specific structural features, such as the position of the furan ring and the presence of the ethoxy group. These structural differences can lead to variations in biological activity and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-15-8-11(14)12-6-5-9(13)10-4-3-7-16-10/h3-4,7,9,13H,2,5-6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNABMZPDVOBZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC(C1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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